molecular formula C14H12F2N2O3S B4432415 2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

Cat. No.: B4432415
M. Wt: 326.32 g/mol
InChI Key: NELOPQRGGNUWNY-UHFFFAOYSA-N
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Description

2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is a synthetic organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a methylaminosulfonyl group attached to the phenyl ring

Properties

IUPAC Name

2,6-difluoro-N-[4-(methylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-17-22(20,21)10-7-5-9(6-8-10)18-14(19)13-11(15)3-2-4-12(13)16/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELOPQRGGNUWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2,6-difluorobenzoic acid with an appropriate amine derivative, followed by the introduction of the methylaminosulfonyl group through sulfonylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: A simpler analog with only two fluorine atoms and an amide group.

    2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE.

    2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A structurally related compound with additional functional groups.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the methylaminosulfonyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE
Reactant of Route 2
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2,6-DIFLUORO-N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

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